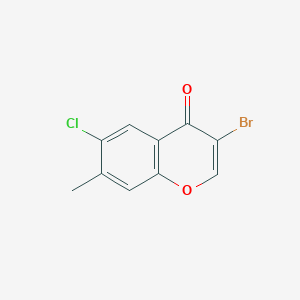

3-溴-6-氯-7-甲基色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

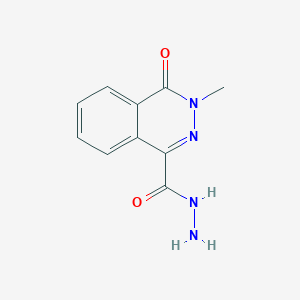

The synthesis of related chromen-4-one derivatives typically involves strategies such as the Pechmann condensation or modifications thereof, which allow for the incorporation of halogen atoms and alkyl groups into the coumarin scaffold. However, the specific synthesis details for 3-Bromo-6-chloro-7-methylchromen-4-one are not directly available in the literature. Synthesis methods for similar compounds involve the use of halogenated precursors and catalytic systems that can promote the formation of the coumarin core while introducing the desired substituents in a regioselective manner.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is crucial for their chemical behavior and potential applications. The presence of halogen atoms and a methyl group in 3-Bromo-6-chloro-7-methylchromen-4-one is expected to influence its electronic structure, reactivity, and physical properties. Studies on related compounds, such as Schiff base compounds, reveal that the arrangement of substituents around the chromen-4-one core can significantly affect the molecule's stability, conformation, and intermolecular interactions (Wang et al., 2008).

科学研究应用

合成和结构分析

- 合成和晶体结构:合成了与 3-溴-6-氯-7-甲基色满-4-酮相关的席夫碱化合物并对其进行了表征,显示出潜在的抗菌活性 (Wang、Nong、Sht 和 Qi,2008)。

晶体学和分子相互作用

- 4-溴-3-甲基苯胺高氯酸盐 18-冠-6 包合物:研究了相关溴化合物与冠醚之间的相互作用,形成超分子结构 (Qiang Xu 和 Min-Min Zhao,2011)。

化学反应研究

- 盐酸反应:研究了相关化合物的盐酸与 N-溴代琥珀酰亚胺和溴反应,生成溴衍生物和过溴化物 (N. Mukarramov,2014)。

- 重氮化合物的反应性:探讨了 1-氯-3-苯基重氮化合物的反应性,生成溴代和氯代苯基重氮化合物的与 3-溴-6-氯-7-甲基色满-4-酮的研究相关 (Tomáš Martinů 和 W. Dailey,2006)。

卤甲基化和配体结合

- 一锅法卤甲基化:证明了水杨醛的卤甲基化,该过程可能与修饰 3-溴-6-氯-7-甲基色满-4-酮等化合物以进行配体结合有关 (Qiang Wang 等人,2006)。

计算化学和分子设计

- 计算和实验研究:探索了 4-氯-2(H)-吡喃-2-酮的 Diels-Alder 环加成反应,该方法与 3-溴-6-氯-7-甲基色满-4-酮的合成和改性有关 (K. Afarinkia、M. Bearpark 和 A. Ndibwami,2003)。

生物学方面

- 甲基卤化物产生的遗传控制:研究了植物中甲基卤化物的产生,深入了解了像 3-溴-6-氯-7-甲基色满-4-酮这样的卤代化合物的天然生物合成 (R. Rhew、L. Østergaard、E. Saltzman 和 M. Yanofsky,2003)。

工业和合成应用

- 微反应系统中的连续合成:证明了在微反应系统中连续合成溴化合物的可能性,这可能适用于 3-溴-6-氯-7-甲基色满-4-酮的合成 (Pei Xie 等人,2020)。

属性

IUPAC Name |

3-bromo-6-chloro-7-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIBGQLPWNJLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350991 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-7-methylchromen-4-one | |

CAS RN |

263365-48-6 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)